5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine was synthesized in a single-step reaction. Heterocyclic azodyes were then synthesized from this compound, characterized by various spectroscopic techniques, and screened for biological activity (Kumar et al., 2013).
Spectral and Structural Analysis : New compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, with an emphasis on their molecular structure as revealed by different spectroscopic methods and X-ray data (Dani et al., 2013).
Biological Applications
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated for their biological activities, showing DNA protective abilities and strong antimicrobial activity against specific strains. They also exhibited cytotoxicity on cancer cell lines (Gür et al., 2020).
Synthesis of Novel Metal Complexes : New metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were prepared and characterized. Their potential applications in various fields were indicated by their diverse properties (Al-Amiery et al., 2009).
Chemical Interactions and Properties
Molecular and Crystal Structure : The crystal structure of related compounds like 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole was determined, providing insights into their molecular interactions and stability (Malinovskii et al., 2000).
Noncovalent Interactions in Derivatives : The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines was quantitatively assessed, emphasizing the significance of these interactions in stabilizing the crystal structures of these compounds (El-Emam et al., 2020).
Medical and Pharmaceutical Applications
Anticancer and Antitubercular Agents : 5-Phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities, with some compounds showing significant in-vitro activities against cancer cell lines (Sekhar et al., 2019).
Acetylcholinesterase-Inhibition Activities : Several 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for acetylcholinesterase-inhibition activities, showing potential therapeutic applications (Zhu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFNSVDVOLQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350336 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-40-3 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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